3-Nonyne
Overview
Description
3-Nonyne is a unique chemical compound that falls under the category of alkynes, which are hydrocarbons that consist of carbon-carbon triple bonds . The name ‘nonyne’ is derived from its structure, specifically, it has nine carbon atoms, and the ‘-yne’ suffix denotes the presence of a triple bond .
Synthesis Analysis
The synthesis of nonyne is typically carried out in a laboratory setting, utilizing organic chemistry methods. The most common approach to synthesizing nonyne involves using a procedure known as dehydrohalogenation. Initially, a 1,2-dihaloalkane is reacted with a base, usually a strong one like sodium amide (NaNH2) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne .Molecular Structure Analysis
The formula for nonyne is C9H16, implying that it contains nine carbon © atoms and sixteen hydrogen (H) atoms . The unique feature of nonyne, and indeed all alkynes, is the carbon-carbon triple bond that differentiates them from other hydrocarbons like alkanes and alkenes .Chemical Reactions Analysis
Due to the presence of a triple bond, nonyne is a highly reactive compound. This high reactivity stems from the fact that the triple bond in alkynes is relatively unstable and rich in electrons, which makes it a prime target for electrophiles .Physical And Chemical Properties Analysis
Nonyne is a colorless liquid at room temperature, similar to other hydrocarbons. It has a characteristic sharp or pungent smell, which is common to many alkynes . Because it is an organic compound, it is insoluble in water but can dissolve in organic solvents .Scientific Research Applications
Organic Chemistry
- Summary of Application : 3-Nonyne is a unique chemical compound that falls under the category of alkynes, which are hydrocarbons that consist of carbon-carbon triple bonds . It is primarily utilized in the research and development sectors of chemistry .
- Methods of Application : The synthesis of nonyne is typically carried out in a laboratory setting, utilizing organic chemistry methods. The most common approach to synthesizing nonyne involves using a procedure known as dehydrohalogenation .
- Results or Outcomes : Nonyne can serve as a building block in the synthesis of more complex molecules for various purposes including the development of pharmaceuticals and polymers .
Environmental Chemistry
- Summary of Application : As a volatile organic compound (VOC), nonyne can contribute to air pollution when released into the atmosphere, leading to the formation of ground-level ozone, a key component of smog .
- Methods of Application : This is more of an environmental impact than a method of application. The release of nonyne into the atmosphere can occur during its production or use in various industrial processes .
- Results or Outcomes : The release of nonyne into the atmosphere contributes to the formation of ground-level ozone, which can have harmful effects on human health and the environment .
Physical and Chemical Properties
- Summary of Application : Understanding the physical and chemical properties of 3-Nonyne is crucial in various fields of science and engineering .
- Methods of Application : The physical and chemical properties of 3-Nonyne, such as its molecular weight, boiling point, and structure, are often determined using various analytical techniques .
- Results or Outcomes : The formula for nonyne is C9H16 , implying that it contains nine carbon © atoms and sixteen hydrogen (H) atoms . Nonyne is a colorless liquid at room temperature, similar to other hydrocarbons . It has a characteristic sharp or pungent smell, which is common to many alkynes .
Reactivity
- Summary of Application : The reactivity of 3-Nonyne is of interest in fields like organic chemistry and materials science .
- Methods of Application : The reactivity of 3-Nonyne is typically studied using various chemical reactions, such as hydrogenation (addition of hydrogen), halogenation (addition of halogens), and hydration (addition of water) .
- Results or Outcomes : Due to the presence of a triple bond, nonyne is a highly reactive compound . This high reactivity stems from the fact that the triple bond in alkynes is relatively unstable and rich in electrons, which makes it a prime target for electrophiles – entities that are attracted to electrons .
Production of Stable Molecular Probes
- Summary of Application : Bicyclo[6.1.0]nonyne carboxylic acid, a derivative of 3-Nonyne, has been used for the production of stable molecular probes .
- Methods of Application : The synthesis of this derivative involves a series of chemical reactions, including dibromination, saponification, and double elimination .
- Results or Outcomes : The resulting compound, Bicyclo[6.1.0]nonyne carboxylic acid, can be used to produce stable molecular probes, which are essential tools in chemical biology .
Development of Pharmaceuticals and Polymers
- Summary of Application : 3-Nonyne can serve as a building block in the synthesis of more complex molecules for various purposes, including the development of pharmaceuticals and polymers .
- Results or Outcomes : The outcomes of these applications would be the production of new pharmaceuticals and polymers, which could have a wide range of uses in medicine and industry .
Safety And Hazards
As with many chemical compounds, nonyne also comes with its set of environmental and health concerns. As a volatile organic compound (VOC), it can contribute to air pollution when released into the atmosphere, leading to the formation of ground-level ozone, a key component of smog . From a health perspective, exposure to nonyne can lead to irritation of the skin, eyes, and respiratory tract. Long-term or high-level exposure may result in more severe health effects, including damage to the central nervous system and liver .
Future Directions
properties
IUPAC Name |
non-3-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-5,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRDSRCWRHKEKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174014 | |
Record name | 3-Nonyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [TCI America MSDS] | |
Record name | 3-Nonyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9661 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Nonyne | |
CAS RN |
20184-89-8 | |
Record name | 3-Nonyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020184898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nonyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nonyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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